molecular formula C9H9BrClN B13029627 (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine

(1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine

Cat. No.: B13029627
M. Wt: 246.53 g/mol
InChI Key: IDLCDOOHVVJYEH-VIFPVBQESA-N
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Description

(1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. These compounds are characterized by a phenyl group attached to a propylamine chain. The presence of bromine and chlorine atoms on the phenyl ring can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine typically involves the following steps:

    Formation of Prop-2-enylamine: The prop-2-enylamine chain can be introduced through a series of reactions, including alkylation and amination.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(4-Bromo-3-fluorophenyl)prop-2-enylamine
  • (1S)-1-(4-Chloro-3-bromophenyl)prop-2-enylamine
  • (1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Uniqueness

The unique combination of bromine and chlorine atoms on the phenyl ring of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H9BrClN

Molecular Weight

246.53 g/mol

IUPAC Name

(1S)-1-(4-bromo-3-chlorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrClN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m0/s1

InChI Key

IDLCDOOHVVJYEH-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC(=C(C=C1)Br)Cl)N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)Br)Cl)N

Origin of Product

United States

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